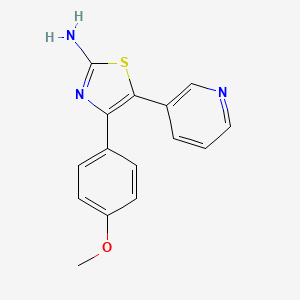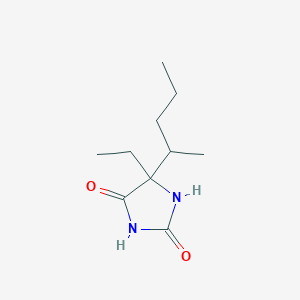
2,4-Imidazolidinedione, 5-ethyl-5-(1-methylbutyl)-
Übersicht
Beschreibung
2,4-Imidazolidinedione, 5-ethyl-5-(1-methylbutyl)- is a chemical compound with the molecular formula C10H18N2O2. It belongs to the class of imidazolidinediones, which are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. This compound is characterized by its unique structure, which includes an imidazolidine ring substituted with ethyl and pentan-2-yl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Imidazolidinedione, 5-ethyl-5-(1-methylbutyl)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the cyclization of N-substituted ureas with α,β-unsaturated carbonyl compounds. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 50-100°C to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 2,4-Imidazolidinedione, 5-ethyl-5-(1-methylbutyl)- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and residence time, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Imidazolidinedione, 5-ethyl-5-(1-methylbutyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazolidinedione derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced imidazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or pentan-2-yl groups are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature25-50°C.
Reduction: Lithium aluminum hydride, sodium borohydride; reaction temperature0-25°C.
Substitution: Alkyl halides, acyl chlorides; reaction temperature50-100°C.
Major Products Formed
Oxidation: Imidazolidinedione derivatives with additional oxygen functionalities.
Reduction: Reduced imidazolidine derivatives with hydrogenated functional groups.
Substitution: Substituted imidazolidine derivatives with new functional groups replacing the original ethyl or pentan-2-yl groups.
Wissenschaftliche Forschungsanwendungen
2,4-Imidazolidinedione, 5-ethyl-5-(1-methylbutyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2,4-Imidazolidinedione, 5-ethyl-5-(1-methylbutyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Ethyl-5-methylimidazolidine-2,4-dione: Similar structure but with a methyl group instead of a pentan-2-yl group.
5,5-Dimethylimidazolidine-2,4-dione: Contains two methyl groups instead of ethyl and pentan-2-yl groups.
5-Ethyl-5-(4-ethylphenyl)imidazolidine-2,4-dione: Contains an ethylphenyl group instead of a pentan-2-yl group.
Uniqueness
2,4-Imidazolidinedione, 5-ethyl-5-(1-methylbutyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and pentan-2-yl groups enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
65887-89-0 |
|---|---|
Molekularformel |
C10H18N2O2 |
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
5-ethyl-5-pentan-2-ylimidazolidine-2,4-dione |
InChI |
InChI=1S/C10H18N2O2/c1-4-6-7(3)10(5-2)8(13)11-9(14)12-10/h7H,4-6H2,1-3H3,(H2,11,12,13,14) |
InChI-Schlüssel |
VGXMEVJSYQGESC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)C1(C(=O)NC(=O)N1)CC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

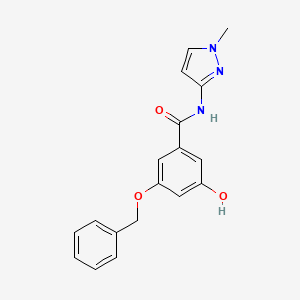
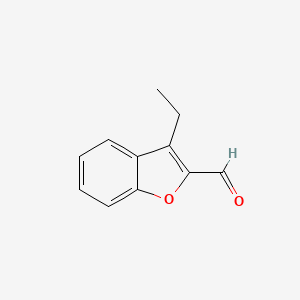
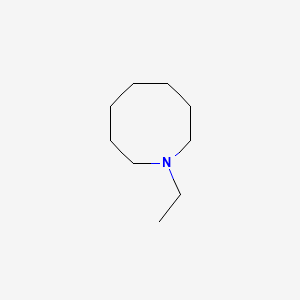
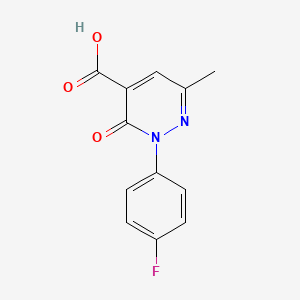
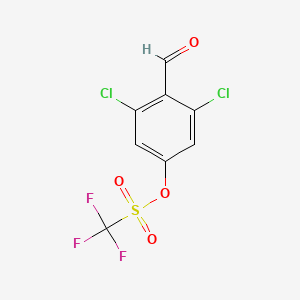
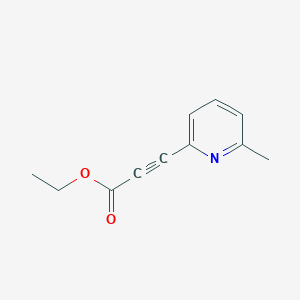
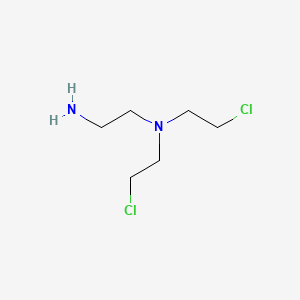



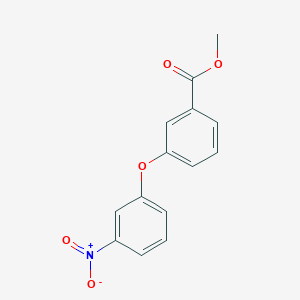
![5-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B8683968.png)
